VUF-5574

Description

Structure

3D Structure

Propriétés

IUPAC Name |

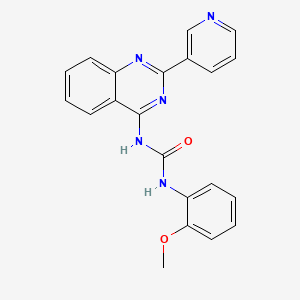

1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAFEJSZTVWUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398737 | |

| Record name | VUF 5574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280570-45-8 | |

| Record name | VUF 5574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VUF-5574: A Technical Guide to its Mechanism of Action as a Selective Adenosine A3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF-5574 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, selectivity, and functional antagonism. Detailed experimental protocols for the key assays used in its characterization are provided, along with visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action: Selective Adenosine A3 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the human adenosine A3 receptor.[1] Its primary mechanism involves blocking the binding of the endogenous agonist, adenosine, and other synthetic agonists to the A3AR. This prevents the initiation of the downstream signaling cascade typically associated with A3AR activation. The A3AR is predominantly coupled to the Gi/o family of G proteins. Agonist binding to the A3AR leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking agonist binding, this compound prevents this reduction in cAMP, thereby antagonizing the cellular effects of A3AR activation.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the human A3AR. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for the Human Adenosine A3 Receptor

| Parameter | Value (nM) | Radioligand | Cell Line | Reference |

| Ki | 4.03 | [125I]AB-MECA | CHO | [2] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Fold Selectivity (over hA3AR) | Comments | Reference |

| Human Adenosine A1 | >2500 | Inactive at 1 µM | [2] |

| Human Adenosine A2A | >2500 | Inactive at 1 µM | [2] |

| Rodent Adenosine A3 | Largely inactive | Ki > 10 µM | [2] |

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A3 adenosine receptor and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the human A3AR by measuring its ability to displace a specific radiolabeled ligand.

Workflow Diagram:

Detailed Methodology:

-

Cell Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human adenosine A3 receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined.

-

Assay Conditions: The binding assay is performed in a total volume of 100 µL in 96-well plates. The reaction mixture contains the cell membrane preparation, the radioligand (e.g., [125I]AB-MECA at a concentration close to its Kd), and a range of concentrations of the competing ligand, this compound.

-

Incubation: The assay plates are incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which retain the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Measurement of Radioactivity: The radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A3AR agonist or antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

This assay assesses the functional antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of cAMP production in cells expressing the A3AR.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture: CHO cells stably expressing the human A3AR are seeded into 96-well plates and grown to near confluency.

-

Pre-incubation with Antagonist: The cell culture medium is removed, and the cells are washed. The cells are then pre-incubated with various concentrations of this compound or vehicle control for a short period (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

Agonist Stimulation: Following pre-incubation, the cells are stimulated with a fixed concentration of an A3AR agonist (e.g., NECA, typically at its EC80 concentration) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to a robust increase in intracellular cAMP levels. The A3AR agonist will inhibit this forskolin-stimulated cAMP production.

-

Cell Lysis: After a defined stimulation period (e.g., 15-30 minutes), the reaction is stopped, and the cells are lysed to release the accumulated intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive immunoassay principles.

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined. The data are typically plotted as the percentage of the forskolin-stimulated response versus the concentration of this compound. This allows for the determination of the antagonist's potency, often expressed as an IC50 or a Kb value derived from Schild analysis. A study demonstrated that 10 µM of this compound effectively antagonized the effects of an A3AR agonist in a cAMP accumulation assay.[2][3]

Conclusion

This compound is a valuable pharmacological tool for the study of the human adenosine A3 receptor. Its high affinity and selectivity, coupled with its demonstrated functional antagonism, make it a precise probe for elucidating the physiological and pathological roles of the A3AR. The detailed experimental protocols and visual aids provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.

References

VUF-5574: An In-Depth Technical Guide to a Selective Adenosine A3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF-5574 is a potent and highly selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2] Its unique pharmacological profile, characterized by high affinity for the human A3AR and significant species selectivity, makes it a valuable tool for investigating the therapeutic potential of A3AR modulation in various diseases, including inflammatory conditions and cancer. This technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity and selectivity.

Table 1: Binding Affinity of this compound for the Human Adenosine A3 Receptor

| Parameter | Value | Receptor Source |

| Ki | 4.03 nM | Recombinant human A3AR |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Selectivity vs. Human A3AR | Species |

| Adenosine A1 | >2500-fold | Human |

| Adenosine A2A | >2500-fold | Human |

| Adenosine A3 | - | Rat (>10 µM Ki) |

| Adenosine A3 | - | Mouse (>10 µM Ki) |

Adenosine A3 Receptor Signaling Pathways

The adenosine A3 receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway via Gq coupling and activate the mitogen-activated protein kinase (MAPK/ERK) cascade. This compound, as a competitive antagonist, blocks the binding of agonists to the A3AR, thereby inhibiting these downstream signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the human adenosine A3 receptor.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human adenosine A3 receptor are cultured in appropriate media.

-

Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled A3AR agonist (e.g., [125I]AB-MECA) and varying concentrations of this compound.

-

The incubation is carried out in a buffer containing adenosine deaminase to remove endogenous adenosine.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A3AR agonist.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Antagonism: cAMP Accumulation Assay

This assay determines the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.[4]

-

Cell Culture:

-

CHO cells stably expressing the human A3AR are seeded in multi-well plates and grown to near confluence.

-

-

Assay Protocol:

-

Cells are pre-incubated with varying concentrations of this compound.

-

Cells are then stimulated with a fixed concentration of an A3AR agonist (e.g., NECA) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF or ELISA).

-

-

Data Analysis:

-

The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.

-

The concentration of this compound that produces 50% of its maximal effect (IC50) is determined.

-

ERK1/2 Phosphorylation Assay

This Western blot-based assay is used to assess the effect of this compound on adenosine-induced phosphorylation of ERK1/2 in a relevant cell type.[2]

-

Cell Culture and Treatment:

-

Porcine coronary artery smooth muscle cells are cultured to sub-confluence.

-

Cells are serum-starved to reduce basal ERK1/2 phosphorylation.

-

Cells are pre-treated with this compound (e.g., 100 nM) before stimulation with adenosine.

-

-

Protein Extraction and Quantification:

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry.

-

The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of this compound on adenosine-induced ERK1/2 phosphorylation.

-

In Vivo Cardiovascular Study in Rats

This protocol describes an in vivo experiment to evaluate the effect of this compound on heart rate in anesthetized rats.[2]

-

Animal Preparation:

-

Male rats are anesthetized (e.g., with urethane).

-

A catheter is inserted into a femoral vein for drug administration.

-

Heart rate is continuously monitored using an appropriate method (e.g., ECG).

-

-

Drug Administration:

-

A baseline heart rate is established.

-

Sodium nitroprusside, a vasodilator that induces a reflex tachycardia, is administered to increase heart rate.

-

This compound (e.g., 2 µg) is administered intracisternally.

-

The effect of this compound on the sodium nitroprusside-induced increase in heart rate is recorded.

-

-

Data Analysis:

-

The change in heart rate from baseline in response to sodium nitroprusside, with and without this compound, is calculated and compared.

-

Conclusion

This compound is a highly valuable pharmacological tool for the study of adenosine A3 receptor function. Its high potency and selectivity for the human A3AR, combined with its demonstrated antagonist activity in various in vitro and in vivo models, make it an ideal candidate for preclinical research aimed at validating the A3AR as a therapeutic target. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development efforts.

References

- 1. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A1 receptors heterodimerize with β1- and β2-adrenergic receptors creating novel receptor complexes with altered G protein coupling and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rat Cerebrospinal Fluid Treatment Method through Cisterna Cerebellomedullaris Injection - PMC [pmc.ncbi.nlm.nih.gov]

VUF-5574: A Technical Guide to its Binding Affinity and Interaction with the Human Adenosine A3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VUF-5574, a potent and selective antagonist for the human adenosine (B11128) A3 receptor (A3AR). The document details its binding affinity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Quantitative Data Summary

This compound is distinguished by its high affinity and selectivity for the human A3 adenosine receptor. The following table summarizes its key binding affinity values.

| Compound | Target | K_i_ Value (nM) | Receptor Source | Radioligand | Reference |

| This compound | Human Adenosine A3 Receptor | 4 | Membranes from HEK-293 cells stably expressing the human A3 receptor | [¹²⁵I]AB-MECA | [van Muijwijk-Koezen et al., 2000] |

| This compound | Human Adenosine A1 Receptor | >10,000 | - | - | [van Muijwijk-Koezen et al., 2000] |

| This compound | Human Adenosine A2A Receptor | >10,000 | - | - | [van Muijwijk-Koezen et al., 2000] |

Table 1: Binding Affinity of this compound for Human Adenosine Receptors.

Experimental Protocols

The determination of the binding affinity of this compound for the human adenosine A3 receptor was primarily achieved through competitive radioligand binding assays.

Radioligand Binding Assay for Human Adenosine A3 Receptor

This protocol is based on the methods described in the primary literature characterizing this compound (van Muijwijk-Koezen et al., 2000) and related studies.

Objective: To determine the binding affinity (K_i_) of this compound for the human adenosine A3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK-293) cells stably transfected with the cDNA encoding the human adenosine A3 receptor.

-

Radioligand: [¹²⁵I]N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]AB-MECA).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known A3AR agonist, such as 2-chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) or unlabeled AB-MECA.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: HEK-293 cells expressing the human A3AR are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, the following are added in a final volume of 100-250 µL:

-

Cell membranes (typically 20-50 µg of protein).

-

A fixed concentration of [¹²⁵I]AB-MECA (e.g., 0.5 nM).

-

Varying concentrations of this compound or the non-specific binding control.

-

-

Incubation: The plate is incubated for 60-120 minutes at room temperature (approximately 22-25°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma or scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Signaling Pathways

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (G_i_/o). As an antagonist, this compound blocks the downstream signaling initiated by the binding of agonists like adenosine to the A3AR.

Canonical A3 Adenosine Receptor Signaling Pathway (G_i_ Coupled)

The primary signaling cascade initiated by A3AR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). This compound prevents this cascade from being initiated by endogenous agonists.

A3 Adenosine Receptor and MAPK/ERK Signaling

Activation of the A3AR can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is often dependent on G_i_/o proteins and can influence cellular processes such as proliferation and survival. This compound, by blocking the A3AR, would inhibit agonist-induced activation of this pathway.

VUF-5574: A Technical Guide to its Selectivity Profile at Adenosine A1, A2A, and A3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VUF-5574, a notable antagonist of the A3 adenosine (B11128) receptor. The document details its binding affinity and selectivity for the human adenosine A1, A2A, and A3 receptors, outlines the experimental protocols used for its characterization, and illustrates the fundamental signaling pathways of these receptors.

Introduction to this compound and Adenosine Receptors

Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are integral in cellular signaling and have emerged as significant therapeutic targets for various conditions. This compound is a potent and highly selective antagonist for the human A3 adenosine receptor, making it a valuable pharmacological tool for investigating the physiological and pathological roles of this specific receptor subtype.[2][3]

Selectivity Profile of this compound

The defining characteristic of this compound is its high affinity and selectivity for the human A3 adenosine receptor over other adenosine receptor subtypes, particularly A1 and A2A receptors.

Quantitative Data on Receptor Affinity

The binding affinity of this compound has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Species | Ki (nM) | Selectivity Fold (A3 vs. A1/A2A) |

| A3 | This compound | Human | 4.03 | - |

| A1 | This compound | Human | >10,000 | >2500 |

| A2A | This compound | Human | >10,000 | >2500 |

| A3 | This compound | Rat | >10,000 | - |

| A3 | This compound | Mouse | >10,000 | - |

Data compiled from multiple sources.[3][4][5]

Key Findings:

-

This compound demonstrates a high affinity for the human A3 adenosine receptor with a Ki value of 4.03 nM.[2][3][4][5][6]

-

It exhibits a remarkable selectivity of over 2500-fold for the human A3 receptor compared to the A1 and A2A receptors.[3][4]

-

Functional assays have shown that a 1 µM concentration of this compound is ineffective at blocking A1 and A2A receptors, further confirming its high selectivity.[5][7]

-

Notably, this compound shows significant species selectivity, as it is largely inactive at rodent A3 receptors, with Ki values exceeding 10 µM.[5] This makes it a specific tool for studying the human A3 receptor.

Experimental Protocols

The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experimental techniques.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for A1, A2A, and A3 adenosine receptors.

Materials:

-

Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtypes (A1, A2A, or A3).

-

Radioligands:

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Nonspecific binding determinator (e.g., 100 µM NECA - N-Ethylcarboxamido-adenosine).[8]

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, the specific radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient period (e.g., 60 minutes) to reach binding equilibrium.[8]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any nonspecifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

Functional cAMP Assay

This assay measures the ability of an antagonist to block the effect of an agonist on the intracellular second messenger cyclic adenosine monophosphate (cAMP). A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and thus decrease cAMP levels.[9][10]

Objective: To determine the functional antagonism of this compound at the A3 receptor.

Materials:

-

CHO cells stably expressing the human A3 adenosine receptor.[11]

-

Forskolin (an adenylyl cyclase activator).

-

A3 receptor agonist (e.g., IB-MECA).[12]

-

This compound at various concentrations.

-

cAMP assay kit (e.g., EIA or HTRF-based).

Procedure:

-

Cell Plating: Seed the CHO-hA3R cells in appropriate microplates and allow them to adhere.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of the A3 agonist (e.g., IB-MECA) in the presence of forskolin. Forskolin is used to stimulate a measurable level of cAMP, which is then inhibited by the A3 agonist.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at room temperature.[11]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the forskolin-stimulated cAMP levels against the concentration of this compound. The data will show that this compound reverses the inhibitory effect of the A3 agonist in a concentration-dependent manner. This allows for the calculation of an IC50 or KB value for the antagonist.

Signaling Pathways of Adenosine Receptors

Understanding the downstream signaling pathways of A1, A2A, and A3 receptors is crucial for interpreting the functional consequences of their modulation by ligands like this compound.

Adenosine A1 Receptor Signaling

The A1 receptor primarily couples to inhibitory G proteins (Gi/o).[13] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[9] Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] This pathway can also involve the activation of potassium channels and the inhibition of calcium channels.[13]

Caption: Adenosine A1 receptor signaling pathway.

Adenosine A2A Receptor Signaling

The A2A receptor is coupled to stimulatory Gs proteins.[14][15] Upon agonist binding, it activates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.[14] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including the cAMP response element-binding protein (CREB).[14][15] Other pathways, such as the PI3K/Akt and MAPK/ERK pathways, can also be stimulated.[15]

Caption: Adenosine A2A receptor signaling pathway.

Adenosine A3 Receptor Signaling

The A3 receptor is pleiotropic, coupling to both Gi and Gq proteins.[10][16] The canonical pathway involves Gi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[9] Coupling to Gq activates phospholipase C (PLC), resulting in the generation of IP3 and subsequent mobilization of intracellular calcium.[9][16] Furthermore, A3 receptor activation can stimulate various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2.[9][16]

Caption: Adenosine A3 receptor signaling pathways.

Conclusion

This compound is a highly potent and selective antagonist of the human A3 adenosine receptor. Its selectivity profile, characterized by a low nanomolar affinity for the hA3R and negligible affinity for hA1R and hA2AR, establishes it as a critical tool for the specific investigation of A3 receptor pharmacology. The pronounced species selectivity further allows for targeted studies on human receptors expressed in heterologous systems. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for utilizing this compound in research and drug development.

References

- 1. Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. VUF 5574 | CAS 280570-45-8 | VUF5574 | Tocris Bioscience [tocris.com]

- 4. VUF 5574 [shop.labclinics.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 14. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

VUF-5574: A Technical Guide to its Function as a Selective Adenosine A3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF-5574 is a potent and highly selective competitive antagonist of the human adenosine (B11128) A3 receptor. This small molecule has become a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 receptor. Its high affinity and significant selectivity over other adenosine receptor subtypes (A1 and A2A) make it a precise instrument for delineating A3 receptor-mediated signaling pathways.[1] This guide provides a comprehensive overview of the molecular function, experimental applications, and relevant data associated with this compound, presenting a technical resource for researchers in pharmacology and drug development.

Core Mechanism of Action

This compound functions as a selective antagonist at the adenosine A3 receptor.[2][3] It exerts its effect by binding to the receptor and blocking the action of the endogenous agonist, adenosine. The adenosine A3 receptor is a G protein-coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of phospholipase C, which in turn modulates downstream signaling cascades involving protein kinase C (PKC) and intracellular calcium mobilization. By preventing adenosine from binding, this compound inhibits these downstream signaling events.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound for the human adenosine A3 receptor.

| Parameter | Value | Receptor | Species | Notes | Reference |

| Ki | 4.03 nM | Adenosine A3 | Human (recombinant) | --- | [1][2][4] |

| Ki | 4 nM | Adenosine A3 | Human | Competitive antagonist | |

| Selectivity | >2500-fold | A3 vs. A1 and A2A | Human | --- | [1][4] |

Experimental Protocols & Methodologies

Radioligand Binding Assays (for Ki Determination)

A standard experimental approach to determine the binding affinity (Ki) of this compound for the adenosine A3 receptor involves a competitive radioligand binding assay.

-

Cell Preparation: Membranes from cells stably expressing the recombinant human adenosine A3 receptor are utilized.

-

Radioligand: A radiolabeled ligand with known high affinity for the A3 receptor, such as [125I]AB-MECA, is used.

-

Assay Protocol:

-

Cell membranes are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of this compound (the competitor) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

The mixture is then filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

The radioactivity of the filters is measured using a gamma counter.

-

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Inhibition of ERK1/2 Phosphorylation

Functional assays are employed to assess the antagonist activity of this compound in a cellular context. One such assay measures the inhibition of adenosine-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

Cell System: Isolated porcine coronary artery smooth muscle cells are a relevant model system.[1]

-

Experimental Workflow:

-

Cells are cultured to an appropriate confluency.

-

The cells are serum-starved to reduce basal signaling activity.

-

Cells are pre-incubated with this compound (e.g., at a concentration of 100 nM) for a defined period.[1][4]

-

The cells are then stimulated with an adenosine receptor agonist (e.g., adenosine).

-

Following stimulation, the cells are lysed, and the proteins are extracted.

-

The levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting using specific antibodies.

-

-

Outcome: this compound is expected to decrease the adenosine-induced increase in ERK1/2 phosphorylation, demonstrating its antagonistic effect on the A3 receptor-mediated signaling pathway.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the adenosine A3 receptor signaling pathway and a typical experimental workflow for characterizing this compound.

Caption: Adenosine A3 receptor signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing this compound's effect on ERK1/2 phosphorylation.

In Vivo and Ex Vivo Applications

This compound has been utilized in various experimental models to probe the function of the adenosine A3 receptor:

-

Neuroprotection and Ischemia: In a rat hippocampal slice model of ischemia, this compound (at 100 nM) was shown to increase the oxygen-glucose deprivation-induced reductions in the amplitude of field excitatory postsynaptic potentials (EPSPs).[1]

-

Cardiovascular Regulation: Intracisternal administration of this compound (2 µg) in rats was found to reduce the increase in heart rate induced by sodium nitroprusside.[1][4]

Conclusion

This compound is a well-characterized and highly selective adenosine A3 receptor antagonist. Its utility in both in vitro and in vivo experimental systems has been crucial for advancing the understanding of A3 receptor pharmacology. The data and protocols summarized in this guide provide a foundational resource for researchers aiming to employ this compound in their investigations of adenosine signaling.

Note: One source initially suggested this compound may be a histamine (B1213489) H4 receptor agonist.[5] However, the overwhelming majority of scientific literature and supplier information definitively characterizes this compound as a potent and selective adenosine A3 receptor antagonist.[1][2][3][4][6] Researchers should proceed with the understanding that its primary and well-documented function is the antagonism of the adenosine A3 receptor.

References

VUF-5574: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VUF-5574 is a widely utilized research compound, predominantly characterized as a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR). Its high affinity and selectivity have made it a valuable tool for investigating the physiological and pathophysiological roles of the A3AR. This document provides a comprehensive overview of the downstream signaling pathways associated with this compound's primary target, the A3AR. It includes quantitative data on its binding affinity, detailed experimental protocols for its characterization, and visual diagrams of the relevant signaling cascades.

It is important to note that while the majority of scientific literature and pharmacological databases identify this compound as an A3AR antagonist, some commercial suppliers have described it as a histamine (B1213489) H4 receptor (H4R) agonist. This guide will focus on the well-established role of this compound as an A3AR antagonist and will also briefly address the conflicting information to provide a complete picture for the research community.

Core Target and Mechanism of Action: Adenosine A3 Receptor Antagonism

This compound acts as a competitive antagonist at the human adenosine A3 receptor, a G protein-coupled receptor (GPCR). By binding to the A3AR, this compound blocks the receptor's activation by its endogenous ligand, adenosine. This antagonism prevents the initiation of downstream signaling cascades that are typically triggered by A3AR activation. The A3AR primarily couples to inhibitory G proteins (Gαi/o) and can also signal through Gq proteins and G protein-independent pathways involving β-arrestin.[1][2]

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits high affinity for the human A3AR with a reported Ki value of approximately 4 nM. It demonstrates significant selectivity for the A3AR over other adenosine receptor subtypes.[3]

| Parameter | Value | Species | Receptor Subtype | Reference |

| Ki | 4.03 nM | Human | Adenosine A3 | [4] |

| Selectivity | >2,500-fold | Human | Over A1 and A2A | [3] |

| Species Selectivity | Largely inactive | Rat and Mouse | Adenosine A3 (Ki > 10 µM) | [4][5] |

Downstream Signaling Pathways of the Adenosine A3 Receptor

As an antagonist, this compound inhibits the following signaling pathways that are activated by adenosine at the A3AR:

Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the A3AR is through its coupling with Gαi proteins.[1] Upon agonist binding, the Gαi subunit is activated and proceeds to inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state of numerous downstream targets, thereby influencing cellular processes like inflammation and cell growth.[6]

Gq-Mediated Pathway: Phospholipase C Activation

The A3AR can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ and the presence of DAG cooperatively activate Protein Kinase C (PKC), which phosphorylates a wide array of substrate proteins, influencing processes such as cell growth, differentiation, and apoptosis.[2]

MAP Kinase (ERK1/2) Pathway

Activation of the A3AR can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6] This can occur through both G protein-dependent and independent mechanisms. The Gβγ subunits released from Gαi activation can activate Phosphoinositide 3-kinase (PI3K), which in turn can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade.[6] this compound, by blocking A3AR, has been shown to decrease the adenosine-induced phosphorylation of ERK1/2.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VUF 5574 [shop.labclinics.com]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

The Role of VUF-5574 in ERK1/2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF-5574 is a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Activation of the A3AR has been shown to modulate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a critical cascade in cell proliferation, differentiation, and survival. This technical guide provides an in-depth analysis of the role of this compound as an A3AR antagonist in the context of ERK1/2 phosphorylation. It details the underlying signaling pathways, provides comprehensive experimental protocols for assessing ERK1/2 activity, and presents quantitative data on the inhibitory effects of selective A3AR antagonists on agonist-induced ERK1/2 phosphorylation. This document serves as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the A3AR.

Introduction to this compound and the Adenosine A3 Receptor

This compound is a well-characterized pharmacological tool, recognized for its high affinity and selectivity as an antagonist for the human adenosine A3 receptor (A3AR).[1][2] It exhibits a Ki value of 4.03 nM for the human A3AR and displays high selectivity over other adenosine receptor subtypes, namely A1 and A2A.[1][2] It is crucial to note that this compound shows significant species selectivity and is largely inactive at rodent A3ARs.[2]

The A3AR is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by the endogenous ligand adenosine can trigger a cascade of intracellular signaling events that are highly dependent on the cell type and context. One of the key pathways modulated by A3AR activation is the mitogen-activated protein kinase (MAPK) cascade, which includes the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4][5][6]

The A3AR-ERK1/2 Signaling Pathway

The activation of the A3AR can lead to the phosphorylation and subsequent activation of ERK1/2 through a series of intracellular signaling events. As an antagonist, this compound is expected to block these agonist-induced effects. The signaling cascade typically proceeds as follows:

-

Agonist Binding and G Protein Coupling: An A3AR agonist binds to the receptor, inducing a conformational change that facilitates the coupling and activation of heterotrimeric G proteins, primarily of the Gi/o family.

-

Downstream Effector Modulation: The activated G protein subunits (α and βγ) dissociate and interact with various downstream effectors. This can lead to the activation of phospholipase C (PLC) and protein kinase C (PKC), as well as the modulation of adenylyl cyclase activity.[3][4]

-

Ras/Raf/MEK/ERK Cascade Activation: These upstream signaling events converge on the canonical MAPK cascade. This involves the activation of the small GTPase Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK1/2 (MAPK/ERK kinase), which are the direct upstream kinases of ERK1/2.

-

ERK1/2 Phosphorylation: Activated MEK1/2 dually phosphorylates ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their activation.

-

Nuclear Translocation and Gene Expression: Phosphorylated ERK1/2 can translocate to the nucleus, where it phosphorylates and activates a variety of transcription factors, ultimately leading to changes in gene expression that regulate cellular processes such as proliferation, differentiation, and survival.

As an antagonist, this compound binds to the A3AR and prevents the agonist from initiating this signaling cascade, thereby inhibiting the downstream phosphorylation of ERK1/2.

Quantitative Data on A3AR Antagonist-Mediated Inhibition of ERK1/2 Phosphorylation

| Antagonist | Agonist (IB-MECA) Concentration | Antagonist Concentration | % Inhibition of p-ERK1/2 (Normalized to Agonist Alone) | pA2 Value |

| K18 | 10 nM | 100 nM | ~50% | 7.4 |

| 10 nM | 1 µM | ~80% | ||

| 10 nM | 10 µM | >95% |

Note: The percentage of inhibition is estimated from the representative dose-response curves presented in the source publication.[7] The pA2 value is a measure of the antagonist's potency.

Experimental Protocols for Assessing ERK1/2 Phosphorylation

The most common method for quantifying changes in ERK1/2 phosphorylation is Western blot analysis. The following is a detailed protocol synthesized from established methodologies.[8]

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HEK293 or CHO cells stably expressing the human A3AR) in appropriate culture dishes or multi-well plates. Culture the cells to 70-80% confluency.

-

Serum Starvation: To reduce basal levels of ERK1/2 phosphorylation, replace the growth medium with a low-serum or serum-free medium and incubate for 4-12 hours.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or a vehicle control) for a specified period (e.g., 30-60 minutes).

-

Agonist Stimulation: Add the A3AR agonist (e.g., IB-MECA) at a concentration known to elicit a robust ERK1/2 phosphorylation response (typically at its EC80) and incubate for a short duration (e.g., 5-15 minutes), as ERK phosphorylation is often transient.

Protein Lysate Preparation

-

Cell Lysis: After treatment, immediately place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

Western Blot Analysis

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 10-30 µg) per lane onto a polyacrylamide gel (e.g., 10-12%). Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody that detects total ERK1/2.

Conclusion

This compound serves as a critical tool for investigating the role of the adenosine A3 receptor in cellular signaling. Its function as a potent and selective antagonist allows for the precise dissection of A3AR-mediated pathways, including the modulation of ERK1/2 phosphorylation. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to study the inhibitory effects of this compound and other A3AR antagonists on this key signaling cascade. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics targeting the A3AR for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

VUF-5574: An In-Depth In Vitro Characterization for Drug Discovery Professionals

An extensive review of the in vitro pharmacological profile of VUF-5574, a potent and selective antagonist of the adenosine (B11128) A3 receptor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its binding affinity, functional activity, and the underlying experimental methodologies.

This compound has emerged as a critical tool in the study of adenosine A3 receptor (A3R) signaling and holds potential as a therapeutic agent. Its high affinity and selectivity for the human A3R make it an invaluable molecular probe for elucidating the physiological and pathological roles of this receptor. This document synthesizes the available in vitro data on this compound, presenting it in a clear and actionable format for laboratory use.

Quantitative Analysis of this compound Activity

The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and potency.

| Parameter | Value | Receptor | Species | Assay Type | Reference |

| Ki (Binding Affinity) | 4.03 nM | Adenosine A3 Receptor | Human | Radioligand Binding Assay | [1][2][3] |

| Selectivity Profile | Receptor | Fold Selectivity vs. A3R | Reference |

| This compound | Adenosine A1 Receptor | >2500 | [2][3] |

| Adenosine A2A Receptor | >2500 | [2][3] |

Core Signaling Pathway of the Adenosine A3 Receptor

This compound exerts its effects by antagonizing the adenosine A3 receptor, a G protein-coupled receptor (GPCR). The A3R primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, A3R activation can modulate the activity of other downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

References

In-Depth Technical Guide: VUF-5574 (CAS Number 280570-45-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF-5574 is a potent and highly selective competitive antagonist of the human adenosine (B11128) A3 receptor. With a CAS number of 280570-45-8, this small molecule, chemically identified as N-(2-Methoxyphenyl)-N'-[2-(3-pyrindinyl)-4-quinazolinyl]-urea, has become a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, experimental protocols, and a summary of its biological activities.

Chemical and Physical Properties

This compound is a white to off-white solid compound with the molecular formula C21H17N5O2 and a molecular weight of 371.40 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 280570-45-8 | [1] |

| Molecular Formula | C21H17N5O2 | [1] |

| Molecular Weight | 371.40 g/mol | [1] |

| IUPAC Name | N-(2-methoxyphenyl)-N'-[2-(pyridin-3-yl)quinazolin-4-yl]urea | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO | |

| Storage | Store at room temperature for short term, -20°C for long term. |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at the human adenosine A3 receptor, a G protein-coupled receptor (GPCR). The A3 receptor is primarily coupled to Gi and Gq proteins. Upon activation by its endogenous ligand, adenosine, the A3 receptor initiates a cascade of intracellular signaling events. This compound competitively binds to the receptor, preventing adenosine from binding and thereby inhibiting these downstream signaling pathways.

The primary signaling pathway initiated by A3 receptor activation involves the inhibition of adenylyl cyclase by the α-subunit of the Gi protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the βγ-subunits of the G protein can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Furthermore, A3 receptor activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. The specific downstream effects are often cell-type dependent. This compound, by blocking the initial receptor activation, prevents these signaling cascades from being initiated.

Caption: Adenosine A3 Receptor Signaling Pathway and Inhibition by this compound.

Biological Activity

This compound exhibits high affinity for the human adenosine A3 receptor, with reported Ki values of 4 nM and 4.03 nM.[2][3] It displays significant selectivity, being over 2500-fold more selective for the A3 receptor compared to the A1 and A2A adenosine receptor subtypes.[2][4]

In Vitro Data

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| Ki | Human | Adenosine A3 | 4 nM | Radioligand Binding | [2] |

| Ki | Human | Adenosine A3 | 4.03 nM | Radioligand Binding | [3] |

| Selectivity | Human | A3 vs. A1/A2A | >2500-fold | Radioligand Binding | [2][4] |

In Vivo Data

In vivo studies have demonstrated the pharmacological effects of this compound. For instance, intracisternal administration of 2 µg of this compound in rats was shown to reduce the heart rate increases induced by sodium nitroprusside.[4] This finding suggests a role for central adenosine A3 receptors in the regulation of cardiovascular function.

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the adenosine A3 receptor.

Materials:

-

Cell membranes expressing the human adenosine A3 receptor.

-

Radioligand: [125I]AB-MECA (or other suitable A3 receptor agonist/antagonist).

-

This compound (test compound).

-

Non-specific binding control: 10 µM IB-MECA (or another high-affinity A3 ligand).

-

Binding buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 10 µM IB-MECA (for non-specific binding) or this compound dilution.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of cell membrane suspension (typically 10-50 µg protein/well).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

ERK1/2 Phosphorylation Assay (Representative Protocol)

This protocol outlines a cell-based ELISA to measure the effect of this compound on adenosine-induced ERK1/2 phosphorylation.

Materials:

-

Cells endogenously or recombinantly expressing the human adenosine A3 receptor (e.g., CHO-A3 cells).

-

Cell culture medium.

-

Adenosine (agonist).

-

This compound (antagonist).

-

Fixing solution (e.g., 4% formaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG.

-

HRP and AP substrates.

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate and grow to confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with a fixed concentration of adenosine (e.g., EC80) for 5-10 minutes.

-

Fix the cells with fixing solution for 20 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with a mixture of primary antibodies overnight at 4°C.

-

Wash the plate and incubate with a mixture of secondary antibodies for 1-2 hours.

-

Wash the plate and add the appropriate substrates for HRP and AP.

-

Measure the signal using a plate reader at the respective wavelengths.

-

Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Plot the normalized signal against the concentration of this compound to determine the IC50 value.

Synthesis

The synthesis of this compound, N-(2-Methoxyphenyl)-N'-[2-(3-pyrindinyl)-4-quinazolinyl]-urea, involves the formation of a urea (B33335) linkage between a quinazoline (B50416) scaffold and a methoxyphenyl group. A plausible synthetic route involves the reaction of 4-amino-2-(3-pyridinyl)quinazoline with 2-methoxyphenyl isocyanate. The 4-amino-2-(3-pyridinyl)quinazoline intermediate can be prepared from the corresponding 4-chloroquinazoline (B184009) derivative through amination. The 4-chloro-2-(3-pyridinyl)quinazoline can be synthesized from 2-amino-N-(3-pyridinylcarbonyl)benzamide via cyclization and chlorination.

Applications and Future Directions

This compound serves as a critical tool for elucidating the role of the adenosine A3 receptor in various physiological and pathological processes. Its high selectivity makes it ideal for in vitro and in vivo studies aimed at understanding the receptor's involvement in inflammation, cancer, ischemia, and neurological disorders. Future research may focus on the therapeutic potential of A3 receptor antagonists, with this compound providing a benchmark for the development of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human adenosine A3 receptor. Its defined chemical properties, mechanism of action, and biological activity make it an indispensable tool for researchers in pharmacology and drug discovery. The experimental protocols provided herein offer a foundation for the further investigation of this compound and the broader role of adenosine A3 receptor signaling.

References

- 1. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VUF 5574 | CAS 280570-45-8 | VUF5574 | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VUF 5574 [shop.labclinics.com]

Methodological & Application

VUF-5574: Application Notes and Protocols for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

VUF-5574 is a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular function.[1][2] Its high selectivity makes it a valuable tool for investigating the specific roles of the A3AR in cellular signaling pathways.[2] This document provides detailed protocols for the use of this compound in cell culture experiments, focusing on the preparation of the compound and a common method for assessing its antagonistic activity.

Data Presentation

| Parameter | Value | Reference |

| Chemical Name | N-(2-Methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]-urea | |

| CAS Number | 280570-45-8 | [1] |

| Molecular Weight | 371.39 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO (e.g., 1.5 mg/mL, >10 mg/mL, 15 mg/mL, 100 mg/mL) Insoluble in water | [1][3][4] |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |

| Mechanism of Action | Selective competitive antagonist of the human adenosine A3 receptor (A3AR) | [2] |

| Binding Affinity (Ki) | 4.03 nM for recombinant human A3AR | [1] |

| Selectivity | >2500-fold selective for A3AR over A1 and A2A receptors | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional, for enhancing solubility)

Procedure:

-

Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of DMSO to the tube. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 371.39 g/mol ), add 269.26 µL of DMSO.

-

Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1] Ensure the final solution is clear.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound. The optimal conditions, including cell type, seeding density, and this compound concentration, should be determined empirically for each specific experiment.

Materials:

-

Cultured cells of interest (e.g., CHO-K1 cells stably expressing human A3AR, various cancer cell lines like LNCaP, DU-145, PC3)[5][6]

-

Complete cell culture medium appropriate for the cell line

-

This compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final working concentration(s) in pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Pre-treatment with this compound: For antagonist studies, it is common to pre-incubate the cells with this compound before stimulating with an agonist.

-

Aspirate the old medium from the cells.

-

Add the medium containing the desired concentration of this compound.

-

Incubate for a predetermined period (e.g., 30 minutes) at 37°C and 5% CO2.

-

-

Agonist Stimulation (Optional): If studying the antagonistic effect, add the A3AR agonist (e.g., adenosine or a synthetic agonist like IB-MECA) to the wells already containing this compound.

-

Incubation: Incubate the cells for the desired experimental duration.

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as protein extraction for Western blotting (see Protocol 3), RNA isolation, or cell viability assays.

Protocol 3: Assessment of this compound Activity using an ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes how to assess the antagonistic effect of this compound on A3AR signaling by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a downstream target of A3AR activation.

Materials:

-

Treated cells (from Protocol 2)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot running and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.

-

Boil the samples for 5 minutes at 95-100°C.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane and incubate for the time recommended by the manufacturer.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for Total ERK):

-

To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

-

Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample to determine the effect of this compound on agonist-induced ERK1/2 phosphorylation.

-

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. VUF 5574 | Sigma-Aldrich [sigmaaldrich.com]

- 4. VUF 5574 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of antagonist-occupied adenosine-A3 receptors within membrane microdomains of individual cells provides evidence of receptor dimerization and allosterism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of a Histamine H4 Receptor Antagonist

Disclaimer: As of the latest available information, specific in vivo study data for VUF-5574 is not publicly available. The following application notes and protocols are based on established methodologies for other selective histamine (B1213489) H4 receptor (H4R) antagonists, such as JNJ 7777120 and A-940894, and serve as a representative guide for researchers, scientists, and drug development professionals. Compound-specific dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies are imperative for this compound.

Introduction

The histamine H4 receptor is a key player in inflammatory processes, primarily expressed in cells of hematopoietic origin. Its antagonism presents a promising therapeutic avenue for various inflammatory and immune disorders. These application notes provide a framework for the in vivo evaluation of a novel H4R antagonist, using this compound as a placeholder, in a preclinical setting. The protocols and data herein are synthesized from studies on well-characterized H4R antagonists and are intended to guide the design of robust in vivo experiments.

Data Presentation: Representative Preclinical Data

The following tables summarize quantitative data from in vivo studies of reference H4R antagonists. These values should be considered as a starting point for designing studies with a new chemical entity like this compound.